molecular formula C10H16O2 B13986214 Oct-3-ynyl acetate CAS No. 16491-59-1

Oct-3-ynyl acetate

Cat. No.: B13986214
CAS No.: 16491-59-1
M. Wt: 168.23 g/mol
InChI Key: KNTSDHAMKRDSJI-UHFFFAOYSA-N
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Description

Oct-3-ynyl acetate is an organic compound with the molecular formula C10H16O2. It is an ester formed from oct-3-yn-1-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-3-ynyl acetate can be synthesized through the esterification of oct-3-yn-1-ol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Oct-3-ynyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or alcohols

Scientific Research Applications

Oct-3-ynyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oct-3-ynyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release acetic acid and oct-3-yn-1-ol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Oct-1-en-3-yl acetate
  • Octyl acetate
  • 1-Octen-3-yl acetate

Uniqueness

Oct-3-ynyl acetate is unique due to the presence of a triple bond in its structure, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows for unique applications and interactions in various chemical and biological processes.

Properties

CAS No.

16491-59-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

oct-3-ynyl acetate

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-5,8-9H2,1-2H3

InChI Key

KNTSDHAMKRDSJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCOC(=O)C

Origin of Product

United States

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